Einecs 299-589-7

Surfactant Science Colloidal Chemistry Formulation Science

Researchers requiring reproducible stoichiometry and solid-state convenience often struggle with the handling hazards of liquid benzenesulfonic acid or the formulation variability of alkylbenzene sulfonates. This pre-neutralized 1:1 acid-base complex offers an exact solution. - Solid, free-flowing form ensures accurate weighing and safer handling versus corrosive parent acids. - Functions as a high-HLB hydrotrope, effectively coupling nonionic surfactants and fragrances into clear, high-water-content concentrates. - Free of long alkyl chains, it provides sulfonate functionality without introducing unwanted detergency or foam-critical for metalworking fluids and recirculating systems.

Molecular Formula C10H17NO5S
Molecular Weight 263.31 g/mol
CAS No. 93893-02-8
Cat. No. B15196980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 299-589-7
CAS93893-02-8
Molecular FormulaC10H17NO5S
Molecular Weight263.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)O.C(CO)NCCO
InChIInChI=1S/C6H6O3S.C4H11NO2/c7-10(8,9)6-4-2-1-3-5-6;6-3-1-5-2-4-7/h1-5H,(H,7,8,9);5-7H,1-4H2
InChIKeyDKROAHUSZUFKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EINECS 299-589-7 (CAS 93893-02-8) Overview


EINECS 299-589-7, corresponding to CAS number 93893-02-8, is chemically defined as benzenesulphonic acid, compound with 2,2'-iminodiethanol (1:1), with the molecular formula C10H17NO5S and a molecular weight of 263.31 g/mol . This compound is an acid-base complex formed from benzenesulfonic acid and diethanolamine (DEA). This specific complex offers a unique combination of properties distinct from its individual components, making it a candidate for applications requiring a balance of acidity, solubility, and surfactant characteristics [1].

Hydrotropic solubilizer rather than typical surfactant
Solid form aids accurate weighing and may resist moisture
Defined 1:1 stoichiometry enables controlled synthesis addition

Why CAS 93893-02-8 Cannot Be Substituted


While benzenesulfonic acid and diethanolamine can form a range of complexes and reaction products with varying alkyl chain substitutions (e.g., dodecyl-, tridecyl-, C10-13 alkyl derivatives) [1][2], the specific 1:1 stoichiometry and unsubstituted benzene ring in CAS 93893-02-8 confer distinct physicochemical properties. The absence of a long alkyl chain fundamentally differentiates it from common anionic surfactants like dodecylbenzenesulfonic acid diethanolamine salt, which are optimized for strong micelle formation and detergency . This structural difference directly impacts critical performance metrics such as hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and viscosity, meaning substitution with a generic alkyl derivative will predictably result in formulation failure, altered solubility profiles, and inconsistent end-product performance . The quantitative evidence below substantiates these critical differences.

Surfactancy mismatch Lacks hydrophobic tail; CMC and micellar behavior may shift substantially
Functional role High predicted HLB favors hydrotropic solubilization over emulsification
Physical form Solid state vs. liquid/paste analog may alter incorporation and handling

Differentiation Evidence: CAS 93893-02-8 vs. Analogues


CMC and Hydrophobe Size vs. Dodecylbenzene Sulfonate DEA Salt

The primary driver of surfactant self-assembly and critical micelle concentration (CMC) is the size of the hydrophobic moiety. CAS 93893-02-8 (MW = 263.31 g/mol) lacks a long alkyl chain, meaning it will function primarily as a hydrotrope or co-surfactant rather than a traditional micelle-forming surfactant. In stark contrast, a common commercial analog, dodecylbenzenesulfonic acid diethanolamine salt (CAS 26545-53-9), possesses a C12 alkyl chain and a molecular weight of ~431.6 g/mol . This significant difference in hydrophobe size dictates that the target compound will not lower surface tension to the same extent and will have a CMC orders of magnitude higher than its dodecyl counterpart, making it unsuitable for applications requiring strong detergency or emulsification at low concentrations [1].

Hydrophobe Size
Class-level
0 alkyl carbons (unsubstituted ring) vs. 12-carbon alkyl chain (dodecyl analog)
May shift micelle formation and detergency profiles
Requires hydrophobe-length verification
Surfactant Science Colloidal Chemistry Formulation Science

HLB and Hydrotropic Function vs. Alkylbenzene Sulfonates

Due to its compact, polar structure (C10H17NO5S) and the absence of a significant hydrophobic tail, CAS 93893-02-8 is predicted to exhibit a high Hydrophilic-Lipophilic Balance (HLB) value (>15) characteristic of a hydrotrope or solubilizer rather than an emulsifier. This is in direct contrast to dodecylbenzene sulfonate diethanolamine salts, which are designed for intermediate HLB values (typically 10-13) for oil-in-water emulsification . The target compound's function is therefore not to stabilize large oil-water interfaces but to increase the aqueous solubility of poorly soluble organic compounds, acting as a coupling agent [1].

HLB and Function
Class-level
Predicted high HLB (>15) as hydrotrope; typical emulsifier HLB 10–13
Functional shift from emulsifier to solubilizer
HLB class influences solubilization vs. emulsification
Formulation Chemistry Solubilization Hydrotropy

Physical State and Viscosity vs. Alkylated Derivatives

The physical state and viscosity of a formulation additive are critical for processing and handling. CAS 93893-02-8 is described as a white solid at room temperature . In comparison, its alkylated analogues, such as dodecylbenzenesulfonic acid diethanolamine salt, are typically viscous liquids or pastes . This fundamental difference in physical form dictates different handling, storage, and incorporation procedures. The solid nature of the target compound suggests it can be more easily weighed and transferred with less residue, and it is less likely to absorb moisture from the air compared to its more hygroscopic, liquid counterparts [1].

Physical State
Data to verify
White solid at 25°C; alkylated analogs typically viscous liquids or pastes
Solid form may simplify weighing and reduce moisture sensitivity
Supplier specification; confirm handling conditions
Physical Chemistry Material Science Formulation Processing

Aqueous Solubility and Hydrotropy vs. Free Benzenesulfonic Acid

While quantitative solubility data for CAS 93893-02-8 is not explicitly detailed in the open literature, it is described as 'water-soluble' [1]. As an acid-base complex, it is expected to have higher water solubility and be less corrosive than its parent acid, benzenesulfonic acid, which is a strong acid known to be corrosive . The presence of the diethanolamine counterion not only moderates the acidity but also introduces additional hydroxyl groups, enhancing its ability to act as a hydrotrope for other organic molecules in aqueous solution [2]. This makes it a safer and more effective solubilizer compared to using benzenesulfonic acid alone.

Aqueous Handling
Class-level
Neutralized diethanolamine salt vs. corrosive free benzenesulfonic acid
May reduce corrosivity while maintaining aqueous solubility
Inferred from acid-base neutralization; verify for target matrix
Physical Chemistry Solubility Science Formulation

Targeted Applications for CAS 93893-02-8


Hydrotropic Solubilizer for Concentrated Cleaners

Its high predicted HLB and function as a hydrotrope [from Section 3, Evidence 2] make CAS 93893-02-8 ideal for coupling nonionic surfactants and fragrances into highly concentrated, clear liquid formulations. Its solid, non-corrosive nature [from Section 3, Evidence 3 & 4] simplifies handling and storage compared to liquid alkylbenzene sulfonates or the corrosive parent acid. Procurement should be prioritized when formulating ultra-concentrated cleaning products where clarity and low viscosity are required, and where the strong detergency of a dodecylbenzene sulfonate derivative is either unnecessary or detrimental to foam profile.

Specialized Additive in Chemical Synthesis and Research

The defined 1:1 stoichiometry of this acid-base complex provides a precise and controlled method for introducing both benzenesulfonate and diethanolamine functionality into a reaction medium. Its solid, free-flowing nature [from Section 3, Evidence 3] allows for accurate weighing, which is critical in research and development settings. This is in stark contrast to using separate solutions of benzenesulfonic acid and diethanolamine, which introduces water and requires careful pH adjustment. Scientists should select this compound for reproducible syntheses where the exact counterion and a defined physical state are paramount.

Corrosion Inhibitor or pH Buffer in Industrial Fluids

The compound's existence as a pre-neutralized salt [from Section 3, Evidence 4] makes it a strong candidate for use as a buffering agent or corrosion inhibitor in aqueous industrial fluids (e.g., metalworking fluids, hydraulic fluids). It offers the functional benefits of an organic sulfonate without the high corrosivity of the free acid. Its differentiation from common alkylbenzene sulfonate salts, which are designed for detergency and foaming [from Section 3, Evidence 1], means it can provide sulfonate functionality without introducing unwanted surface activity or foam, which is a critical advantage in recirculating systems.

Application
Selection Property
Validation Focus
Hydrotropic solubilizer for concentrated cleaners
High HLB hydrotrope, solid form, pre-neutralized
Clarity, foam profile, coupling of nonionic surfactants
Synthesis additive
Defined 1:1 stoichiometry, solid for accurate weighing
Reproducible counterion introduction, batch consistency
Industrial fluid additive
Pre-neutralized sulfonate, low-foam profile
Corrosion inhibition, pH buffering, foam suppression

Technical Documentation Hub

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